Tubuloside A
Overview
Description
Tubuloside A is a phenylethanoid glycoside primarily extracted from the plant Cistanche tubulosa. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidative and hepatoprotective activities .
Mechanism of Action
Target of Action
Tubuloside A, a phenylethanoid glycoside extracted from the plant Cistanche tubulosa , has been found to interact with several targets. It has been shown to have a significant interaction with the Nrf2/HO-1 pathway . This pathway plays a crucial role in the cellular response to oxidative stress, thus contributing to its antioxidative effect .
Mode of Action
This compound exerts its effects by modulating the Nrf2/HO-1 pathway . It is suggested that this compound could inhibit D-GalN-induced death of hepatocytes . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound affects the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress . By modulating this pathway, this compound can exert its antioxidative and hepatoprotective effects
Result of Action
This compound has been shown to have antioxidative and hepatoprotective effects . It has also been found to induce DNA damage and apoptosis in human ovarian cancer A2780 cells . These effects are likely the result of its interaction with the Nrf2/HO-1 pathway and its antioxidative activity .
Biochemical Analysis
Biochemical Properties
Tubuloside A has been studied for its effects on DNA damage and apoptosis in human ovarian cancer A2780 cells . It interacts with various biomolecules, including enzymes and proteins involved in apoptosis and DNA repair .
Cellular Effects
This compound influences cell function by inducing DNA damage and apoptosis in A2780 cells . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased genotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It up-regulates the mRNA expressions of caspase-3, Bax, and p53, which are apoptosis-inducing factors, and down-regulates the expression of Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function change over time
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubuloside A involves multiple steps, starting from the extraction of raw materials from Cistanche tubulosa. The process includes hydrolysis, glycosylation, and acetylation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Cistanche tubulosa using solvents like ethanol or methanol. The extract is then purified through techniques such as column chromatography and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tubuloside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenylethanoid glycosides .
Scientific Research Applications
Tubuloside A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation and acetylation reactions.
Biology: Investigated for its antioxidative properties and its role in cellular protection mechanisms.
Medicine: Studied for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants and hepatoprotective agents .
Comparison with Similar Compounds
Similar Compounds
Echinacoside: Another phenylethanoid glycoside found in Cistanche tubulosa, known for its antioxidative and anti-inflammatory properties.
Acteoside: A phenylethanoid glycoside with similar biological activities, including antioxidative and neuroprotective effects .
Uniqueness
Tubuloside A is unique due to its potent hepatoprotective activity and its ability to induce apoptosis in cancer cells. Its specific molecular structure allows for distinct interactions with cellular targets, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDMAIXPXOZCX-BBQAUMBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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